![molecular formula C18H14ClN5O3 B2406843 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1021020-58-5](/img/structure/B2406843.png)

2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

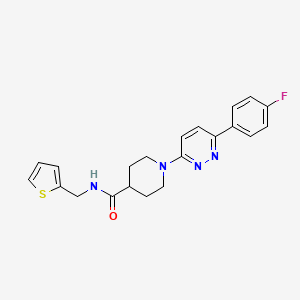

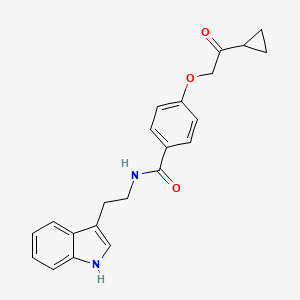

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazine ring, a chlorophenyl group, and a furan-2-ylmethyl group .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups and rings. The presence of these groups was confirmed by infrared (IR) spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the presence of various functional groups. The IR spectra revealed the presence of the functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities :

- The compound is part of a group of synthesized derivatives that have shown potential in anticancer and antimicrobial activities. These compounds, including pyrazolo[5,1-c][1,2,4]triazines, have been characterized by their structural properties and evaluated for biological activities (Riyadh, Kheder, & Asiry, 2013).

- Similar compounds have been synthesized as heterocycles incorporating the antipyrine moiety, with focus on their antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).

Molecular Synthesis and Derivatives :

- A study outlined the synthesis of pyrazolo[1,5-a][1,3,5]triazines with a heteroaromatic substituent, demonstrating the efficiency of a method for synthesizing derivatives with furan-2-yl, thien-2-yl, and pyridine-3-yl substituents (Velihina, Kachaeva, Pil'o, Moskvina, Shablykina, & Brovarets, 2020).

- Another research focused on the reactivity of compounds with a similar structural framework, providing insights into the synthesis of various derivatives and their potential applications (Mironovich, Kostina, & Podol’nikova, 2013).

Chemical Properties and Synthesis Methods :

- The synthesis of new purine analogues incorporating a furan nucleus, which includes the synthesis of compounds related to pyrazolo[5,1-c]triazines, has been explored, indicating the versatility of these compounds in chemical synthesis (Mostafa & Nada, 2015).

- Another study detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives containing the antipyrine moiety, further emphasizing the compound's role in the creation of novel chemical structures (Ayyad, El‐Taweel, Elagamey, & El-Mashad, 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is CSNK2 , also known as Casein Kinase II . CSNK2 is a serine/threonine protein kinase that is ubiquitous in all eukaryotes and involved in cell cycle control, DNA repair, and circadian rhythm regulation .

Mode of Action

The compound interacts with CSNK2 by forming key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket . This interaction is facilitated by a 1,2,4-triazole group in the compound, which replaces the amide group present in many potent pyrazolo[1,5-a]pyrimidine inhibitors .

Biochemical Pathways

The compound’s interaction with CSNK2 affects various biochemical pathways. CSNK2 is involved in the regulation of multiple cellular processes, including cell cycle progression and apoptosis. By inhibiting CSNK2, the compound can potentially disrupt these processes, leading to antiviral activity against β-coronaviruses .

Pharmacokinetics

The compound exhibits excellent in vitro metabolic stability. A rapid decline in plasma concentration of the compound was observed in vivo, which may be attributed to lung accumulation . This suggests that while the compound has good metabolic stability, its bioavailability may be affected by its distribution in the body .

Result of Action

The result of the compound’s action is the inhibition of CSNK2, leading to potential antiviral activity against β-coronaviruses .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its distribution in the body and thus its bioavailability . Furthermore, the compound’s stability in different physiological conditions can also impact its efficacy.

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O3/c19-13-5-3-12(4-6-13)15-8-16-18(26)23(21-11-24(16)22-15)10-17(25)20-9-14-2-1-7-27-14/h1-8,11H,9-10H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIVXZDOCLZTFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2406761.png)

![(Z)-2,2,2-trifluoro-N-phenyl-N'-(2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetimidamide](/img/structure/B2406765.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)

![6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2406772.png)

![3-(Tert-butyl)-1-methyl-6-((((4-nitrophenyl)amino)thioxomethyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2406775.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2406778.png)